(6-Methoxy-1,3-benzodioxol-5-yl)amine
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Description
“(6-Methoxy-1,3-benzodioxol-5-yl)amine” is a chemical compound with the empirical formula C8H9NO3 . It has a molecular weight of 167.16 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is NC1=CC2=C (C=C1OC)OCO2 . The InChI string is 1S/C8H9NO3/c1-10-6-3-8-7 (2-5 (6)9)11-4-12-8/h2-3H,4,9H2,1H3 . These strings provide a way to represent the structure of the compound in text format.Scientific Research Applications
Polarized Molecular-Electronic Structures and Supramolecular Aggregation
Research into the molecular structures of derivatives of (6-Methoxy-1,3-benzodioxol-5-yl)amine, such as 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, reveals polarized molecular-electronic structures and unique supramolecular aggregation patterns. These compounds exhibit intramolecular N—H⋯O hydrogen bonding, leading to various aggregation forms like sheets and helical chains, influenced by different substituents and crystallization conditions (Low et al., 2004).
Antibacterial Activity of N-Substituted Sulfonamide Derivatives
The precursor (6-Methoxy-1,3-benzodioxol-5-yl)amine was utilized to synthesize N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These compounds were evaluated for their antibacterial activity, showcasing moderate inhibition against certain bacterial strains, thereby indicating the potential for developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Antifungal Effects of Derivatives
Derivatives containing the (6-Methoxy-1,3-benzodioxol-5-yl)amine structure demonstrated significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the compound’s derivatives can be developed into potent antifungal agents, offering new avenues for treating fungal infections (Jafar et al., 2017).
Photoinitiation Efficiency in Polymerization Processes
The efficiency of benzodioxole derivatives, including those based on (6-Methoxy-1,3-benzodioxol-5-yl)amine, as photoinitiators in polymerization processes was explored. These compounds, when paired with benzophenone, showed promising results in initiating polymerization, highlighting their potential utility in developing new photoinitiating systems for industrial applications (Yang et al., 2012).
Synthesis and Characterization of Fluorophores
A novel fluorophore derived from the oxidation of 5-methoxyindole-3-acetic acid, showcasing strong fluorescence across a wide pH range in aqueous media, was synthesized. This compound demonstrates high stability and potential applications in biomedical analysis as a fluorescent labeling reagent, underscoring the versatility of (6-Methoxy-1,3-benzodioxol-5-yl)amine derivatives in scientific research (Hirano et al., 2004).
properties
IUPAC Name |
6-methoxy-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYQHRSVSLQLLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1N)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578649 |
Source
|
Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-1,3-benzodioxol-5-yl)amine | |
CAS RN |
69151-32-2 |
Source
|
Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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